molecular formula C27H26ClN3O4S B11415699 ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B11415699
M. Wt: 524.0 g/mol
InChI Key: ISHVBTQSCAYWLI-UHFFFAOYSA-N
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Description

Ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a useful research compound. Its molecular formula is C27H26ClN3O4S and its molecular weight is 524.0 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological properties. The presence of a chlorophenyl group and an ethylphenyl group suggests potential interactions with biological targets, making it a candidate for pharmacological exploration.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazole and pyrimidine have been shown to induce apoptosis in various cancer cell lines. The compound may similarly affect cancer cells through mechanisms such as:

  • Inhibition of cell proliferation : Studies have shown that related compounds can inhibit the growth of cancer cells by interfering with cell cycle progression.
  • Induction of apoptosis : The ability to trigger programmed cell death is crucial for anticancer agents.

Antimicrobial Activity

Compounds with similar structural characteristics have also demonstrated antimicrobial properties. Research indicates that modifications in the chemical structure can enhance activity against both gram-positive and gram-negative bacteria.

Case Studies

  • Antitumor Efficacy : A study on pyrimidine derivatives reported that compounds exhibiting similar features to ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo demonstrated significant cytotoxicity against human cancer cell lines (NCI protocol) . The results indicated IC50 values in the low micromolar range.
  • Antimicrobial Screening : Another study investigated the antimicrobial activity of thiazole-based compounds against various pathogens, showing promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL . This suggests that our compound may possess similar efficacy.

The proposed mechanisms through which ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo exerts its biological effects include:

  • Enzyme Inhibition : Compounds with dioxo functionalities often act as enzyme inhibitors, potentially targeting pathways involved in tumor growth or microbial metabolism.
  • Receptor Modulation : The structural components may allow for interaction with specific receptors, influencing cellular signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity in cancer cells
AntimicrobialEffective against gram-positive bacteria
Enzyme InhibitionPotential inhibition of key enzymes

Properties

Molecular Formula

C27H26ClN3O4S

Molecular Weight

524.0 g/mol

IUPAC Name

ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C27H26ClN3O4S/c1-3-17-9-11-19(12-10-17)31-24(32)23-20-13-14-29(27(34)35-4-2)16-22(20)36-25(23)30(26(31)33)15-18-7-5-6-8-21(18)28/h5-12H,3-4,13-16H2,1-2H3

InChI Key

ISHVBTQSCAYWLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC5=C3CCN(C5)C(=O)OCC

Origin of Product

United States

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